2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one is an organic compound that features a diethylamino group attached to an ethanone backbone, with a pyridinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one typically involves the reaction of 4-pyridinecarboxaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The diethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-1-(pyridin-4-yl)ethan-1-one
- 2-(Diethylamino)-1-(pyridin-3-yl)ethan-1-one
- 2-(Diethylamino)-1-(pyridin-2-yl)ethan-1-one
Uniqueness
2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the diethylamino group and the pyridinyl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
250263-32-2 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(diethylamino)-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)9-11(14)10-5-7-12-8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
ZCLNDHLPJYHUKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.